molecular formula C13H16FNO2 B11179446 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11179446
M. Wt: 237.27 g/mol
InChI Key: YMZFNVJSXLUNSN-UHFFFAOYSA-N
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Description

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a fluorinated derivative of tetrahydroquinoline. This compound is of interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The presence of a fluorine atom and a carboxylic acid group in its structure imparts distinct chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by cyclization and functional group transformations. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and carboxylation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of substituted quinoline compounds.

Scientific Research Applications

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the combination of the fluorine atom and the carboxylic acid group within the tetrahydroquinoline framework. This unique structure imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

6-fluoro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C13H16FNO2/c1-7-6-13(2,3)15-11-9(7)4-8(14)5-10(11)12(16)17/h4-5,7,15H,6H2,1-3H3,(H,16,17)

InChI Key

YMZFNVJSXLUNSN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2C(=O)O)F)(C)C

Origin of Product

United States

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